1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[221]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound may act on enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R,3R,4R,7S)-1-(hydroxymethyl)-5-methyl-7-phenylmethoxy-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione
- (1S,4R)-1-(hydroxymethyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Uniqueness
1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both hydroxyl and pyrimidine groups. This combination of features makes it particularly versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C10H12N2O6 |
---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c13-3-10-4-17-6(7(10)15)8(18-10)12-2-1-5(14)11-9(12)16/h1-2,6-8,13,15H,3-4H2,(H,11,14,16)/t6-,7+,8?,10-/m1/s1 |
InChI Key |
KNLNWXXWKDEEFW-KIUGWDQWSA-N |
Isomeric SMILES |
C1[C@@]2([C@H]([C@@H](O1)C(O2)N3C=CC(=O)NC3=O)O)CO |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=CC(=O)NC3=O)O)CO |
Origin of Product |
United States |
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